

Application Note: Quantification of 9-Hydroxyrisperidone in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: 9-OH-risperidone

Cat. No.: B018639

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Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 9-hydroxyrisperidone (**9-OH-risperidone**), the active metabolite of risperidone, in human plasma. The described protocol utilizes a simple protein precipitation method for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications. The method has been validated for selectivity, linearity, accuracy, precision, and recovery.

Introduction

Risperidone is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder. It is extensively metabolized in the liver by cytochrome P450 2D6 to its major active metabolite, 9-hydroxyrisperidone (paliperidone). Both risperidone and 9-hydroxyrisperidone contribute to the therapeutic effect. Therefore, the simultaneous quantification of both compounds is often clinically important. This document focuses on a validated method for the quantification of **9-OH-risperidone** in plasma, providing researchers and clinicians with a reliable analytical tool.

Experimental

Materials and Reagents

- 9-Hydroxyrisperidone certified reference standard
- 9-Hydroxyrisperidone-d4 (internal standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Ultrapure water
- Human plasma (drug-free)

Instrumentation

- Liquid Chromatograph (e.g., Waters ACQUITY UPLC System)
- Triple Quadrupole Mass Spectrometer (e.g., Waters Micromass Quattro Premier XE)
- Analytical Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 μm [\[1\]](#)

Standard and Quality Control Sample Preparation

Stock solutions of **9-OH-risperidone** and 9-hydroxyrisperidone-d4 (Internal Standard, IS) are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water.

Calibration standards and quality control (QC) samples are prepared by spiking drug-free human plasma with the appropriate working standard solutions to achieve the desired concentrations.

Protocols

Sample Preparation: Protein Precipitation

- To 50 μ L of plasma sample in a microcentrifuge tube, add 5 μ L of the internal standard working solution (e.g., 1000 ng/mL of 9-hydroxyrisperidone-d4).
- Add 100 μ L of cold acetonitrile to precipitate the plasma proteins.[\[2\]](#)
- Vortex the mixture for 30 seconds.
- Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or a 96-well plate.
- Inject a small volume (e.g., 1-5 μ L) of the supernatant into the LC-MS/MS system.[\[1\]](#)[\[2\]](#)

LC-MS/MS Analysis

Liquid Chromatography Conditions

Parameter	Value
Column	ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 μ m [1]
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile [3]
Flow Rate	0.5 mL/min [3]
Gradient	20% B to 80% B over 2 minutes
Column Temperature	40 °C [3]
Injection Volume	5 μ L [3]

Mass Spectrometry Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive[4][5]
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.5 kV[5]
Source Temperature	450 °C[5]
Desolvation Gas Flow	800 L/h[5]

MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
9-OH-Risperidone	427.1	207.1[5]	45	25[3]
9-OH-Risperidone-d4 (IS)	431.1	211.1	45	25

Quantitative Data Summary

The method was validated according to the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation.

Table 1: Calibration Curve and Linearity

Analyte	Calibration Range (ng/mL)	Correlation Coefficient (r ²)
9-OH-Risperidone	0.2 - 500[3][5]	> 0.99

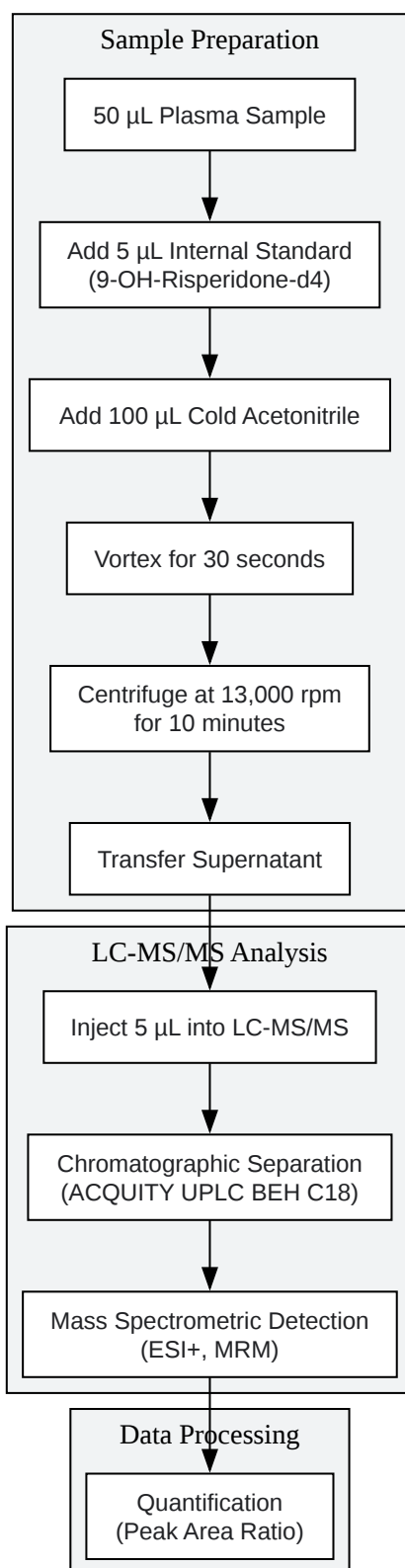
Table 2: Accuracy and Precision

QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
LLOQ	0.2	≤ 7.41 [2]	101.13[2]	≤ 7.41 [2]	95.24 - 103.67[2]
Low	0.6	≤ 6 [5]	89 - 99[5]	≤ 6 [5]	89 - 99[5]
Medium	40	≤ 6 [5]	89 - 99[5]	≤ 6 [5]	89 - 99[5]
High	80	≤ 6 [5]	89 - 99[5]	≤ 6 [5]	89 - 99[5]

Table 3: Recovery and Matrix Effect

Analyte	Recovery (%)	Matrix Effect (%)
9-OH-Risperidone	89 - 93[6]	Minimal
9-OH-Risperidone-d4 (IS)	~90	Minimal

Visualizations



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